molecular formula C21H27ClN4S B2381183 1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea CAS No. 868228-45-9

1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea

Cat. No. B2381183
CAS RN: 868228-45-9
M. Wt: 402.99
InChI Key: XKMHUPMHVSUKQK-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)piperazine” is a 5-HT-1 serotonin receptor agonist and is used as a pharmaceutical intermediate . Another related compound is "Cetirizine Related Compound G (2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride)" .


Synthesis Analysis

The synthesis of a related compound, “1-Amino-4-methylpiperazine”, has been reported. It was obtained for the first time by the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine .


Molecular Structure Analysis

The molecular formula of “1-(4-Chlorophenyl)piperazine” is C10H13ClN2 . Another related compound, “Cetirizine Related Compound G”, has a molecular formula of C19H23ClN2O.2HCl .


Physical And Chemical Properties Analysis

“1-(4-Chlorophenyl)piperazine” is a solid with a melting point of 76°C to 80°C and a boiling point of 113°C. It is soluble in water .

Scientific Research Applications

Antimycobacterial Agents

  • 1,5-Diphenylpyrrole Derivatives as Antimycobacterial Agents : New derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study found that these derivatives displayed significant antimycobacterial activity, with some showing better performance than streptomycin and isoniazid (Biava et al., 2008).

Antipsychotic Drug Analogues

  • Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives : A series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines were synthesized and identified as analogues of loxapine, a potent antipsychotic drug. One of these compounds, 2-methyl-4-(4-methylpiperazin-l-yl)thieno[2,3-b][1,5]benzoxazepine, demonstrated significant antipsychotic activity (Kohara et al., 2002).

Corrosion Inhibitors

  • Corrosion Inhibitive Effect of Novel Eco-Friendly Corrosion Inhibitors : Mannich bases including 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea were synthesized and tested as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds acted as mixed type inhibitors and showed high inhibition efficiency, particularly at higher concentrations (Lavanya et al., 2020).

Antibacterial Agents

  • Synthesis and Antibacterial Activity of Arylpiperazinyl Oxazolidinones : A series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives were synthesized, including those with thiourea as a substituent. These compounds were evaluated as antibacterial agents, showing potential against resistant Gram-positive strains like MRSA and VRE (Jang et al., 2004).

Anticancer Activity

  • Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel Compounds : Novel derivatives of 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related compounds, including those with 4-methylpiperazine substituents, were synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some of these compounds displayed significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).

Mechanism of Action

The mechanism of action for “1-(4-Chlorophenyl)piperazine” is as a 5-HT-1 serotonin receptor agonist .

Safety and Hazards

“1-(4-Chlorophenyl)piperazine” may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4S/c1-16(23-21(27)24-19-10-8-18(22)9-11-19)20(17-6-4-3-5-7-17)26-14-12-25(2)13-15-26/h3-11,16,20H,12-15H2,1-2H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMHUPMHVSUKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea

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